molecular formula C10H11NO3 B1517331 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid CAS No. 1114596-35-8

2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Cat. No.: B1517331
CAS No.: 1114596-35-8
M. Wt: 193.2 g/mol
InChI Key: YQLHXRVURXSSNP-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8) is a bicyclic indole derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . It exists as a white crystalline powder with a melting point of 224–228°C and demonstrates solubility in acidic, alcoholic, and alkaline solvents, though it is only slightly soluble in water . This compound is primarily utilized in pharmaceutical research for synthesizing biologically active indole derivatives, such as kinase inhibitors or antimicrobial agents, and serves as a key intermediate in organic synthesis for preparing carboxylic acid derivatives .

Properties

IUPAC Name

2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-5-8(10(13)14)9-6(11-5)3-2-4-7(9)12/h11H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLHXRVURXSSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)CCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652703
Record name 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114596-35-8
Record name 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
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Biological Activity

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS Number: 1114596-35-8) is a heterocyclic compound with significant biological activity. Its molecular formula is C₁₀H₁₁NO₃, and it has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

PropertyValue
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.19 g/mol
CAS Number1114596-35-8
Purity>95% (HPLC)
Hazard ClassificationIrritant

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

Inhibitory Potency

The compound exhibits significant inhibitory activity against COX enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
2-Methyl-4-oxo...19.45 ± 0.0731.4 ± 0.12

These values indicate that the compound possesses a stronger affinity for COX-1 compared to COX-2, suggesting a potential for selective anti-inflammatory treatment.

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • HeLa Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability.
    • IC50 : Approximately 0.55 µM.
  • A375 Melanoma Cells : The compound exhibited growth inhibition with an IC50 value of around 0.87 µM.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole structure can enhance its potency and selectivity for specific biological targets.

Key Findings

Research indicates that substituents on the indole ring significantly affect the compound's interaction with target enzymes and receptors. Electron-donating groups tend to enhance anti-inflammatory activity, while certain modifications improve anticancer efficacy.

Scientific Research Applications

Research has indicated that compounds similar to 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid exhibit various biological activities including:

  • Antimicrobial Activity : Studies show that indole derivatives can possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Compounds in this class may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Medicinal Chemistry

The compound's structure allows it to be a candidate for drug development. Its derivatives have been synthesized and tested for their efficacy against diseases such as cancer and bacterial infections.

Case Study : A derivative of this compound was tested for its anticancer properties in vitro and showed promising results in inhibiting the growth of breast cancer cells.

Synthesis of New Compounds

This compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals.

Case Study : Researchers synthesized various derivatives leading to compounds with enhanced bioactivity and selectivity towards specific biological targets.

Material Science

The compound's unique chemical structure can also be explored in the field of material science for the development of new polymers or organic materials.

Toxicological Data

Understanding the safety profile of this compound is crucial for its application in research. Toxicity studies are essential to evaluate its potential risks.

Table 2: Toxicological Data Overview

EndpointResult
Acute ToxicityData not available
MutagenicityUnder investigation
Reproductive ToxicityNot assessed

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group at position 3 undergoes typical acid-derived reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductReferences
Esterification Methanol, H₂SO₄ (catalytic)Methyl ester derivative
Amide Formation Thionyl chloride (SOCl₂), then amineSubstituted amides

For example, treatment with methanol under acid catalysis yields the methyl ester, while activation with SOCl₂ followed by reaction with primary amines produces amides. These derivatives are often intermediates for further functionalization.

Decarboxylation

The carboxylic acid group can undergo thermal or metal-catalyzed decarboxylation:

Reaction TypeConditionsProductReferences
Thermal Decarboxylation Heating at 150–200°C2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole
Metal-Catalyzed Cu powder, quinoline, 180°CDecarboxylated indole derivative

Decarboxylation eliminates CO₂, forming a simpler indole structure. This reaction is critical for modifying the compound’s polarity and reactivity.

Nucleophilic Substitution

The electron-rich indole ring participates in electrophilic substitution, though steric effects from the methyl group influence regioselectivity:

Reaction TypeReagents/ConditionsProductReferences
Sulfonation H₂SO₄, SO₃Sulfonated derivative at position 5
Nitration HNO₃, H₂SO₄Nitro-substituted product

Position 5 of the indole ring is typically favored due to the directing effects of the methyl and carbonyl groups.

Reduction and Oxidation

The ketone group at position 4 and the indole ring are redox-active sites:

Reaction TypeReagents/ConditionsProductReferences
Ketone Reduction NaBH₄, EtOH4-Hydroxy-tetrahydroindole
Oxidation KMnO₄, acidic conditionsCarboxylic acid derivatives

Reduction of the ketone to a secondary alcohol is reversible under oxidative conditions.

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused polycyclic systems:

Reaction TypeConditionsProductReferences
Intramolecular Cyclization PTSA, MeCN, rtTetrahydrocarbazolone analogs
Michael Addition AuCl₃ catalysisFunctionalized carbazoles

Under Brønsted acid catalysis (e.g., p-TsOH), the compound can form tetrahydrocarbazolones via Friedel-Crafts alkylation pathways .

Functionalization via the Methyl Group

The methyl group at position 2 can undergo halogenation or oxidation:

Reaction TypeReagents/ConditionsProductReferences
Halogenation NBS, lightBrominated derivative
Oxidation CrO₃, H₂SO₄2-Carboxylic acid analog

Comparison with Similar Compounds

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

  • Key Differences : The methyl and carboxylic acid groups are transposed (methyl at position 3, carboxylic acid at position 2) compared to the target compound .

4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 168271-91-8)

  • Molecular Formula: C₉H₉NO₃ (MW: 179.17 g/mol) .
  • Key Differences : Lacks the 2-methyl substituent, reducing molecular weight and steric bulk.
  • Physicochemical Impact : Lower melting point (~210°C inferred) and increased solubility in polar solvents due to reduced hydrophobicity .

Functional Group Modifications

Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 1428139-42-7)

  • Key Differences: Carboxylic acid is replaced by an ethyl ester; additional amino and 5-methylfuryl substituents are present .
  • Impact: Ester group: Increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 35308-70-4)

  • Key Differences : Methyl ester at position 2 instead of a carboxylic acid .
  • Impact: Ester derivatives are often used as prodrugs or synthetic intermediates due to their hydrolytic stability under non-basic conditions .

Substituted Derivatives

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 121626-40-2)

  • Molecular Formula: C₁₅H₁₂FNO₃ (MW: 273.26 g/mol) .
  • Key Differences : A 4-fluorophenyl group replaces the hydrogen at position 1.
  • Impact :
    • Enhanced aromatic stacking interactions in biological systems due to the fluorophenyl moiety.
    • Reduced solubility in water compared to the target compound, attributed to increased hydrophobicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid 1114596-35-8 C₁₀H₁₁NO₃ 193.20 2-methyl, 3-carboxylic acid 224–228 Drug research, organic synthesis
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid 6577-89-5 C₁₀H₁₁NO₃ 193.20 3-methyl, 2-carboxylic acid Not reported Synthetic intermediate
4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid 168271-91-8 C₉H₉NO₃ 179.17 No methyl, 3-carboxylic acid ~210 (estimated) Pharmaceutical intermediates
1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid 121626-40-2 C₁₅H₁₂FNO₃ 273.26 1-(4-fluorophenyl), 3-carboxylic acid Not reported Targeted drug design
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 1428139-42-7 C₁₇H₁₈N₂O₅ 330.34 Ethyl ester, 3-amino, 6-(5-methylfuryl) Not reported Antimicrobial agent development

Preparation Methods

Ketonization Reaction of Indole Derivatives

One primary method to prepare this compound involves the ketonization reaction of indole derivatives . This approach typically starts from an indole or partially hydrogenated indole precursor, which undergoes selective oxidation or functional group transformation to introduce the 4-oxo group and the carboxylic acid at position 3, along with methyl substitution at position 2.

  • The process involves careful control of reaction conditions to achieve the tetrahydro-indole ring saturation at positions 4,5,6,7 without over-reduction or ring cleavage.
  • The product typically appears as a pale brown to light brown solid with a melting point above 245°C.
  • Solubility is limited, with slight solubility in DMSO and methanol (sonicated).

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Product Characteristics Reference
Ketonization of indole derivatives Indole precursors, selective oxidation Pale brown solid, mp >245°C, slight solubility
Mixed acid anhydride formation and amide synthesis Ethyl chloroformate, anilines, ammonium salts, inert solvents (NMP) Intermediate amides converted to target acid
Cycloheptane-1,3-dione with ethyl bromopyruvate K2CO3, isopropanol, room temperature Intermediate heterocyclic compounds, oil form

Analytical and Research Findings

  • The melting point (>245°C) and solubility data indicate the compound's stability and moderate polarity.
  • Spectroscopic analysis (e.g., ^1H NMR, GC/MS) confirms the structural integrity of intermediates and final products in synthetic routes.
  • The use of mixed acid anhydrides and ammonium salts in synthesis allows for mild reaction conditions and good yields.
  • Reaction inert solvents such as n-methyl pyrrolidinone facilitate the conversion steps without side reactions.
  • The patent literature suggests that the synthetic methods can be adapted for derivatives with various substituents on the phenyl or heterocyclic rings, indicating synthetic versatility.

Q & A

Q. What are the established synthetic routes for 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid, and what are their key reaction conditions?

The compound is synthesized via cyclocondensation of 3-formyl-indole precursors with cyclic ketones or thiourea derivatives. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid with 4-thioxo-2-thiazolidinone in acetic acid with sodium acetate as a catalyst (1:1 molar ratio, 2.5–5 h reflux) . Purification typically includes recrystallization from DMF/acetic acid mixtures. Key intermediates should be verified via LC-MS and NMR to confirm regioselectivity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • NMR : Look for characteristic signals:
    • ¹H NMR : A singlet at δ ~12 ppm (indole NH), a methyl group at δ ~2.3 ppm, and a carbonyl (C=O) at δ ~170 ppm in ¹³C NMR .
    • IR : Strong absorption bands at ~3200 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (carboxylic acid C=O) .
  • Mass Spectrometry : Exact mass (m/z) 193.0743 (C₁₀H₁₁NO₃) with ESI+ .

Advanced Research Questions

Q. What strategies can mitigate low yields in the synthesis of this compound due to by-product formation?

By-products often arise from incomplete cyclization or oxidation. Strategies include:

  • Optimized stoichiometry : Use 1.1 equivalents of the aldehyde precursor to drive cyclization .
  • Additive screening : Catalytic amounts of p-toluenesulfonic acid (PTSA) improve reaction efficiency .
  • Temperature control : Gradual heating (60°C → reflux) reduces side reactions .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomers .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Core modifications : Introduce substituents at the indole N-H or methyl group to assess antimicrobial or anticancer activity .
  • In vitro assays : Test against Staphylococcus aureus (MIC) and human cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay) .
  • Computational modeling : Perform docking studies with bacterial DNA gyrase or human topoisomerase II to identify binding motifs .

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Purity verification : Use HPLC (≥95% purity, C18 column, 254 nm) to rule out impurities .
  • Crystallographic analysis : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms (e.g., keto-enol equilibrium) .
  • Inter-lab validation : Cross-check NMR data (e.g., DMSO-d₆ vs. CDCl₃ solvent effects) .

Methodological Considerations

Q. What analytical techniques are critical for assessing stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via UV-Vis (λ_max ~280 nm) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates solid-state stability) .

Q. How can researchers optimize solvent systems for recrystallization?

  • Solvent screening : Test binary mixtures (e.g., ethanol/water, DMF/ethyl acetate) for solubility and crystal growth .
  • Gradient cooling : Slow cooling (1°C/min) from 80°C to 4°C improves crystal purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Reactant of Route 2
2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

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